3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c25-19(16-11-14-3-1-2-4-18(14)27-20(16)26)23-6-8-24(9-7-23)21-22-17(13-29-21)15-5-10-28-12-15/h1-5,10-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGQOIVEFUATIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one represents a novel class of bioactive molecules characterized by a complex structure that combines multiple pharmacophores. This article reviews its biological activity based on various studies, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against other compounds.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes:
- Piperazine ring : Known for its role in neuropharmacology.
- Thiazole and thiophene moieties : Associated with antimicrobial and anticancer activities.
- Coumarin core : Linked to various biological activities including acetylcholinesterase inhibition.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and thiophene rings often exhibit significant antimicrobial properties. In preliminary studies, compounds similar to 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one have shown activity against various pathogens, suggesting potential use in treating infections .
Anticancer Potential
Several studies have explored the anticancer effects of compounds with similar structures. For instance, thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Thiazole Derivative B | A549 (Lung Cancer) | 8.2 |
| 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | TBD | TBD |
Acetylcholinesterase Inhibition
Compounds with a coumarin core have been noted for their acetylcholinesterase inhibitory activity, which is crucial for conditions like Alzheimer's disease. The structural similarity of 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one to known AChE inhibitors suggests it may possess similar properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like acetylcholinesterase.
- Cell Cycle Interference : Inducing apoptosis in cancer cells through disruption of cell cycle progression.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds:
- Study on Thiazole Derivatives : This study demonstrated that thiazole-based compounds exhibited significant anticancer activity against various cell lines with IC50 values ranging from 5 to 20 µM .
- Acetylcholinesterase Inhibition Study : A series of coumarin-thiazole hybrids were synthesized and tested for AChE inhibition, with some compounds showing IC50 values as low as 2.7 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Coumarin Linkages
- 3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e): These compounds replace the thiazole-thiophene group with sulphonyl substituents. Yields range from 75–81%, slightly lower than the target compound’s synthetic analogues (e.g., 80–94% in ).
- 7-Hydroxy-3-(4-(nitrophenyl/methoxyphenyl)piperazine-1-carbonyl)-2H-chromen-2-ones (40–45) : These derivatives, bearing nitro or methoxy groups on the piperazine-linked phenyl ring, exhibit carbonic anhydrase IX/XII inhibition. The target compound’s thiophene-thiazole moiety may offer superior steric bulk and electronic effects for selective enzyme binding .
Thiazole-Containing Coumarin Derivatives
- The target compound’s piperazine-thiophene extension likely enhances binding affinity through additional hydrogen-bonding and hydrophobic interactions .
- (E)-3-(1-(2-(4-Arylthiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-ones (10–12): These derivatives demonstrate anti-biofilm activity against Staphylococcus aureus (69–70% inhibition). The thiophene in the target compound may improve biofilm penetration due to increased lipophilicity compared to chlorophenyl or dichlorophenyl substituents .
Piperazine-Thiazole Derivatives with Heteroaromatic Substitutents
- 1-(4-(4-Chlorophenyl)thiazol-2-yl)-4-methylpiperazine : This analogue lacks the coumarin core but shares the piperazine-thiazole architecture. Its anti-schistosomiasis activity suggests that the thiazole-piperazine motif is critical for targeting parasitic enzymes, a property that the target compound may share or enhance via coumarin’s photodynamic effects .
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine derivatives (20–21): These compounds, though lacking piperazine, highlight the role of nitro groups in antioxidant activity.
Table 1. Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Yields : The target compound’s synthesis likely follows protocols similar to (75–81% yields for piperazine-carbonyl couplings) but may benefit from microwave-assisted methods (80–94% yields, ) to optimize efficiency.
- Biological Performance : The thiophene-thiazole unit may enhance cytotoxicity compared to phenyl-substituted analogues (e.g., ’s antileukemic thiophene-pyrazolines). However, replacing urea groups () with coumarin could shift activity from enzyme inhibition to DNA intercalation or photodynamic therapy.
- Structure-Activity Relationships (SAR) :
- Thiophene’s electron-rich nature may improve binding to hydrophobic enzyme pockets.
- Piperazine’s flexibility could allow for better conformational adaptation to target sites compared to rigid sulphonyl groups.
- The coumarin core’s inherent fluorescence might enable real-time tracking of drug distribution .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Reacting thiophen-3-yl-carbaldehyde with thiosemicarbazide under acidic conditions to generate the thiazole intermediate .
- Coumarin core synthesis : Condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of piperidine to form the 2H-chromen-2-one scaffold .
- Piperazine coupling : Using coupling reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to conjugate the thiazole-piperazine moiety to the coumarin carbonyl group . Purification often involves flash column chromatography and recrystallization from polar aprotic solvents (e.g., DMF or ethanol) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SXRD) : Resolves bond lengths, angles, and crystallographic packing. For example, orthorhombic space groups (e.g., Pna2₁) are commonly observed in similar coumarin-thiazole derivatives .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ ~160–170 ppm) .
- FTIR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N/C=C thiazole vibrations) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the target molecular weight .
Q. What solvent systems are optimal for reaction intermediates in its synthesis?
- Thiazole cyclization : Acidic conditions (e.g., HCl in ethanol) .
- Coupling reactions : Polar aprotic solvents (DMF, DCM) with bases like K₂CO₃ or trimethylamine to enhance nucleophilicity .
- Recrystallization : Ethanol or ethyl acetate for high-purity crystals .
Advanced Research Questions
Q. How can researchers address low yields during the piperazine-carbonyl coupling step?
- Catalyst optimization : Replace BOP with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency .
- Stoichiometric adjustments : Use a 1.2:1 molar ratio of the thiazole-piperazine intermediate to the coumarin-carboxylic acid to drive the reaction .
- Temperature control : Conduct reactions at 0–5°C to minimize side-product formation .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-response standardization : Use fixed protocols (e.g., SRB assays) with controls like CHS-828 for cytotoxicity comparisons .
- Mechanistic validation : Confirm apoptotic activity via caspase-3 activation assays (e.g., Western blot) to correlate cytotoxicity with molecular pathways .
- Structural analogs : Compare with derivatives lacking the thiophene or piperazine groups to isolate pharmacophoric contributions .
Q. How can crystallographic challenges (e.g., twinning/poor diffraction) be mitigated during SXRD analysis?
- Crystal growth optimization : Use slow evaporation in mixed solvents (e.g., DCM:hexane) to improve crystal quality .
- Data processing : Apply SHELXL for robust refinement of high-resolution datasets, especially for handling twinning via HKLF5 format .
- Temperature effects : Collect data at 100 K to reduce thermal motion artifacts .
Q. What computational methods support SAR (Structure-Activity Relationship) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with targets like caspase-3 or kinase domains .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the thiazole or carbonyl sites .
- MD (Molecular Dynamics) : Simulate solvation effects in aqueous/PBS buffers to assess stability .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying solubility despite structural homology?
- Substituent effects : Methoxy groups enhance solubility (via hydrogen bonding), while nitro groups reduce it (hydrophobic dominance) .
- Crystallographic packing : Tight pi-stacking in derivatives with planar thiophene rings lowers solubility compared to non-planar analogs .
Q. How to reconcile conflicting cytotoxicity data in different cell lines?
- Cell-specific uptake : Measure intracellular compound concentrations via LC-MS to account for permeability differences .
- Metabolic profiling : Use hepatic microsomes to identify lineage-specific metabolite inactivation (e.g., cytochrome P450 in liver cells) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., BOP-mediated couplings) .
- Characterization : Combine SXRD with solid-state NMR to resolve ambiguous proton environments .
- Biological assays : Include >3 replicates per dose and normalize to vehicle controls (e.g., 0.5% DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
